![molecular formula C24H28NOPS B6290505 [S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1803239-44-2](/img/structure/B6290505.png)

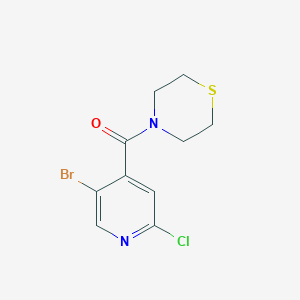

[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide is a chemical compound with the CAS number 1803239-44-2 . It is a white to off-white powder .

Physical and Chemical Properties The molecular weight of this compound is 409.5 g/mol and its molecular formula is C24H28NOPS .

Applications De Recherche Scientifique

Asymmetric Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used as chiral auxiliaries in stereoselective synthesis. These compounds facilitate the creation of structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines, which are crucial for pharmaceuticals and natural products. The review by Philip et al. (2020) emphasizes the importance of tert-butanesulfinamide mediated asymmetric synthesis via sulfinimines, highlighting its general applicability to a wide range of natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

Catalysis and Ligand Development

Transition metal phosphide catalysts have shown promising activity in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), as reviewed by Oyama et al. (2009). The properties of these catalysts are influenced by the ligands attached to the transition metals, with phosphino groups playing a significant role in the activity and stability of the catalysts. The development of efficient catalysts for environmental and industrial applications benefits from the exploration of chiral phosphino ligands (Oyama, Gott, Zhao, & Lee, 2009).

Environmental and Polymer Applications

Research into the degradation of polymers, such as polyurethanes, polycarbonates, and polyamides, by phosphorus-containing compounds indicates a potential application area for related chiral phosphino compounds. Mitova et al. (2013) discuss how alkyl esters of H-phosphonic and phosphoric acids can serve as effective agents for polymer degradation, suggesting a route for the recycling or safe disposal of plastic wastes (Mitova, Grancharov, Molero, Borreguero, Troev, & Rodríguez, 2013).

Molecular Design and Optoelectronics

Chi and Chou (2010) review the use of cyclometalating ligands in the design of transition-metal-based phosphors for organic light-emitting diodes (OLEDs). The manipulation of chiral phosphino ligands allows for the fine-tuning of emission wavelengths across the visible spectrum, highlighting the importance of such compounds in the advancement of display and lighting technologies (Chi & Chou, 2010).

Propriétés

IUPAC Name |

(R)-N-[(1S)-2-diphenylphosphanyl-1-phenylethyl]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3/t23-,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMGVQHFPQCELA-QDPGVEIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28NOPS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290427.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290438.png)

![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290439.png)

![N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6290453.png)

![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290456.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290461.png)

![Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B6290479.png)

![[S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290485.png)

![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)

![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)